molecular formula C18H23NO B183231 (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine CAS No. 436088-69-6

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

Cat. No. B183231
M. Wt: 269.4 g/mol
InChI Key: QOJMGCQDWVYSMV-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and potential roles or uses based on its structure and known properties of similar compounds.



Synthesis Analysis

This would involve outlining the chemical reactions and processes used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its potential to participate in various types of chemical reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Synthetic Applications and Methodologies

The synthesis of deuterated herbicidal compounds such as ZJ0273, ZJ0702, ZJ0777, and SIOC0163, which are related to the structure of interest, demonstrates the utility of these compounds in developing traceable versions of agrochemicals. These deuterated forms have been successfully used as tracers in metabolism and degradation studies of herbicides, offering a method for quantifying residue in crops and food products using HPLC-MS/MS (Yang & Lu, 2010).

Material Science Applications

In material science, compounds structurally related to "(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine" have been used in the synthesis and thermoanalysis of novel poly(arylimine)s with potential applications in high-performance materials. These polymers exhibit good thermal stability, which is crucial for their application in various industrial sectors (Run-xiong, 2009).

Medicinal Chemistry and Pharmacology

The nitrogen analog of stilbene, structurally similar to the compound , has been explored for its effects on melanin biosynthesis. It shows promise as a skin whitening agent, inhibiting tyrosinase activity, and exhibiting UV-blocking effects. This suggests potential applications in dermatology and cosmetics (Choi et al., 2002).

Chemical Synthesis and Modification

The reductive monoalkylation of nitro aryls, a method relevant to the synthesis and functionalization of benzylamines, represents an efficient strategy to produce secondary benzyl amino aryls. This methodology can be applied to synthesize a wide range of compounds for further exploration in organic chemistry and material science (Sydnes, Kuse, & Isobe, 2008).

Photocatalysis and Light-mediated Reactions

The use of porphycene photocatalysts for the oxidation of benzylic amines to N-benzylidenebenzylamines under visible light is an innovative application in the field of green chemistry. This approach highlights the potential of using related compounds in light-mediated organic transformations, offering a sustainable alternative to traditional methods (Berlicka & König, 2010).

Safety And Hazards

This would involve assessing the compound’s toxicity, potential for causing an allergic reaction, and any precautions that should be taken when handling it.


Future Directions

This would involve identifying questions that remain unanswered about the compound and suggesting potential areas for future research.


Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature and databases such as those maintained by the National Center for Biotechnology Information (NCBI) and the Royal Society of Chemistry.


properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJMGCQDWVYSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355302
Record name (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

CAS RN

436088-69-6
Record name 4-Methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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